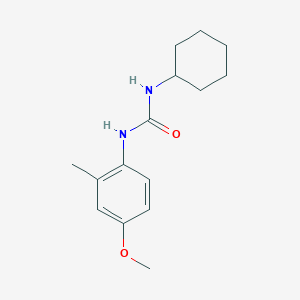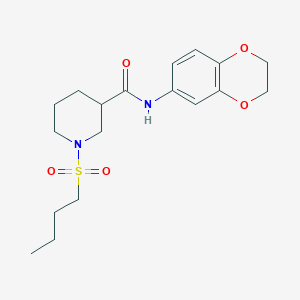![molecular formula C20H19FN2O3 B5335051 N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5335051.png)
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as ABT-089, is a novel drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to modulate the activity of the cholinergic system in the brain.
Mecanismo De Acción
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide acts as a partial agonist at the α4β2 and α6β2 nicotinic acetylcholine receptors, which are involved in the modulation of the cholinergic system in the brain. This compound is thought to enhance the release of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. This compound has also been shown to enhance attention and reduce impulsivity in animal models of ADHD. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the α4β2 and α6β2 nicotinic acetylcholine receptors. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, including the development of more potent and selective nicotinic acetylcholine receptor agonists, the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, and the development of novel delivery systems for this compound to improve its pharmacokinetic properties. Additionally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide involves the reaction of 4-fluorobenzaldehyde with morpholine to form 4-fluoro-2-(4-morpholinyl)benzaldehyde, which is then reacted with N-(tert-butoxycarbonyl) glycine to form N-(tert-butoxycarbonyl)-4-fluoro-2-(4-morpholinyl)benzyl glycine ester. The final step involves the removal of the tert-butoxycarbonyl group to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and depression. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD.
Propiedades
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCPMGVNHVMUNJ-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)

![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![4-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5335027.png)
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
![6-[(diethylamino)methyl]-N-(1H-indol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5335064.png)
![7-(2,3-dimethylbenzoyl)-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5335067.png)
